molecular formula C8H7N3O2 B15052694 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine

7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B15052694
M. Wt: 177.16 g/mol
InChI Key: MDUHFQAUFFKATQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused ring system consisting of a pyrrole ring and a pyridine ring. The presence of a methyl group at the 7th position and a nitro group at the 3rd position further defines its structure. Compounds of this class are of significant interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine typically involves multi-step procedures One common method includes the cyclization of appropriate precursors under specific conditionsSubsequent steps may involve the formation of the pyrrole ring through cyclization reactions, often facilitated by catalysts and specific reaction conditions such as elevated temperatures and controlled pH levels .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control over reaction parameters and scalability. The choice of solvents, catalysts, and purification techniques such as recrystallization or chromatography are crucial to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets. For instance, when used as an FGFR inhibitor, the compound binds to the ATP-binding site of the receptor, preventing its activation and subsequent signal transduction. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells . The nitro group and the pyridine ring play crucial roles in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitro group at the 3rd position and the methyl group at the 7th position influences its reactivity and interaction with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

IUPAC Name

7-methyl-3-nitro-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-8-6(2-3-9-5)7(4-10-8)11(12)13/h2-4,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUHFQAUFFKATQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1NC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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